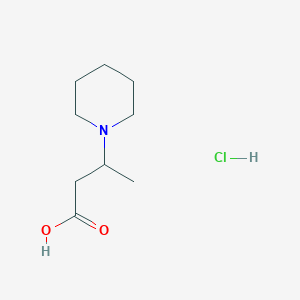

3-(1-Piperidinyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the search for new psychotropic agents. For instance, a series of 1,3-diphenyl-1-butanone derivatives were synthesized using piperidine derivatives, which suggests that piperidine can be used as a building block for more complex molecules . Additionally, the synthesis of bis(1-piperidiniumacetate) hydrochloride involved the formation of hydrogen-bonded complexes, indicating that piperidine derivatives can form stable salts with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of bis(1-piperidiniumacetate) hydrochloride was determined by X-ray diffraction, revealing a triclinic system with two symmetrically independent hydrogen-bonded complexes . This suggests that piperidine derivatives can participate in complex hydrogen bonding interactions, which could be relevant for the structure of 3-(1-Piperidinyl)butanoic acid hydrochloride.

Chemical Reactions Analysis

The reactivity of piperidine derivatives is highlighted in the synthesis of various compounds. For example, the reaction of 4-chloro-1,3-diphenyl-1-butanones with piperidine derivatives led to rearranged products, indicating that piperidine can undergo nucleophilic substitution reactions . Moreover, the synthesis of chloro-diorganotin(IV) complexes with 4-methyl-1-piperidine carbodithioic acid demonstrates the ability of piperidine derivatives to form complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from the studies on related compounds. The hydrolysis of normal rice starch by 1-butanol–hydrochloric acid resulted in changes in granule morphology and molecular weight, which could be relevant for understanding the hydrolysis behavior of 3-(1-Piperidinyl)butanoic acid hydrochloride . The antimicrobial studies of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid suggest that piperidine derivatives may exhibit biological activity .

Aplicaciones Científicas De Investigación

Solid-State Characterization and Polymorphism

3-(1-Piperidinyl)butanoic acid hydrochloride, related to local anaesthetic drugs, has been studied for its solid-state characterization and polymorphism. These studies involve thermal analysis, vibrational spectroscopy, X-ray diffractometry, and solid-state NMR to determine the formation, thermodynamic stability, and structural information at the molecular level. Such research aids in understanding the physical properties crucial for pharmaceutical formulation and development (Schmidt, 2005).

Molecular Structure Analysis

The compound's crystal and molecular structure have been analyzed through techniques like single crystal X-ray diffraction and spectroscopy. This research provides insights into the compound's conformation and interactions at the atomic level, essential for drug design and development processes (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Lewis Pair Reactivity and Bond Activation

Research has explored the reactivity of compounds related to 3-(1-Piperidinyl)butanoic acid hydrochloride in the context of Lewis pair chemistry. This involves investigating their ability to activate C-H bonds in various substrates, demonstrating their potential utility in synthetic and medicinal chemistry (Uhl et al., 2016).

Synthetic Applications and Cyclopropanone Equivalents

The compound has been utilized in synthetic chemistry, particularly in generating cyclopropanone equivalents. This research focuses on reactions with nucleophiles and applications in synthesizing complex organic molecules, highlighting its versatility in organic synthesis (Wasserman & Dion, 1982; 1989).

Propiedades

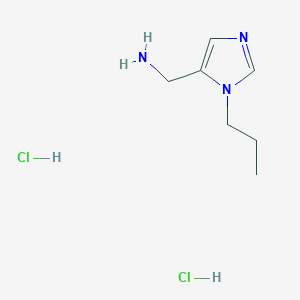

IUPAC Name |

3-piperidin-1-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(7-9(11)12)10-5-3-2-4-6-10;/h8H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIZDPXBZOLLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)

![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)